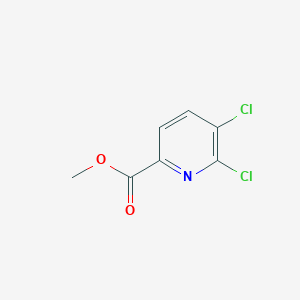

Methyl 5,6-dichloropicolinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5,6-dichloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVBBQRGDOCRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5,6-dichloropicolinate

Introduction

Methyl 5,6-dichloropicolinate is a key heterocyclic building block in the development of pharmaceuticals and agrochemicals. Its pyridine core, substituted with chlorine atoms and a methyl ester, offers multiple reaction sites for further chemical modification, making it a valuable intermediate in the synthesis of more complex target molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth mechanistic insights and detailed experimental protocols for researchers and drug development professionals.

Strategic Overview of the Synthesis

The most practical and versatile approach to this compound begins with the synthesis of the crucial intermediate, 5,6-dichloropicolinic acid . This guide will focus on a robust multi-step pathway to this acid, followed by a comparative analysis of two common esterification methods for the final conversion to the target methyl ester.

The primary pathway is outlined as follows:

-

Chlorination: Synthesis of the key precursor, 2-amino-5,6-dichloropyridine.

-

Cyanation (Sandmeyer Reaction): Conversion of the amino group to a nitrile to form 5,6-dichloro-2-cyanopyridine.

-

Hydrolysis: Transformation of the nitrile group into a carboxylic acid to yield 5,6-dichloropicolinic acid.

-

Esterification: Conversion of 5,6-dichloropicolinic acid to this compound.

Figure 1: Overall synthetic route to this compound.

Part 1: Synthesis of 5,6-Dichloropicolinic Acid

Step 1: Synthesis of 2-Amino-5,6-dichloropyridine

The synthesis of 2-amino-5,6-dichloropyridine is a critical first step. Direct dichlorination of 2-aminopyridine can lead to a mixture of products, including the undesired 2-amino-3,5-dichloropyridine.[1] Therefore, a more controlled approach is often necessary. One plausible route involves the chlorination of 2-amino-5-chloropyridine, which can be synthesized from 2-aminopyridine with greater selectivity under strongly acidic conditions that modulate the reactivity of the pyridine ring.[1]

Experimental Protocol: Chlorination of 2-Amino-5-chloropyridine

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution, suspend 2-amino-5-chloropyridine (1 equiv.) in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid.

-

Chlorinating Agent: While stirring vigorously and maintaining the temperature below 10 °C with an ice bath, slowly add a solution of chlorine gas in the same solvent or use an alternative chlorinating agent like N-chlorosuccinimide (NCS) (1.1 equiv.).

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a concentrated aqueous solution of sodium hydroxide until the pH is basic, causing the product to precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography.

Step 2: Sandmeyer Reaction for Cyanation

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of functionalities, including a nitrile, via a diazonium salt intermediate.[2][3] This reaction is particularly useful in heterocyclic chemistry for introducing carbon-based functional groups.

Mechanism of the Sandmeyer Cyanation

The reaction proceeds in two main stages. First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) to form a diazonium salt.[3] In the second stage, this diazonium salt is treated with a copper(I) cyanide salt. A single-electron transfer from the copper(I) to the diazonium salt generates an aryl radical and dinitrogen gas. The aryl radical then reacts with the cyanide anion, and the copper(II) species is reduced back to copper(I), propagating the catalytic cycle.[4][5]

Figure 2: Simplified mechanism of the Sandmeyer cyanation reaction.

Experimental Protocol: Synthesis of 5,6-Dichloro-2-cyanopyridine

-

Diazotization: Dissolve 2-amino-5,6-dichloropyridine (1 equiv.) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a solution of sodium nitrite (1.1 equiv.) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.3 equiv.) and sodium cyanide (1.3 equiv.) in water. Warm this solution to 60-70 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

Work-up: After the addition is complete, heat the reaction mixture at 80-90 °C for 30 minutes to ensure complete reaction. Cool the mixture to room temperature and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5,6-dichloro-2-cyanopyridine can be purified by column chromatography or recrystallization.

Step 3: Hydrolysis of 5,6-Dichloro-2-cyanopyridine

The hydrolysis of the nitrile group to a carboxylic acid is the final step in the synthesis of the key intermediate. This transformation can be achieved under either acidic or basic conditions, though acidic hydrolysis is often preferred for pyridine derivatives to avoid potential side reactions.[6][7]

Mechanism of Acid-Catalyzed Nitrile Hydrolysis

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[8][9] A water molecule then acts as a nucleophile, attacking the carbon and forming a protonated imidic acid. Tautomerization of the imidic acid yields a primary amide. Under the reaction conditions, the amide is then further hydrolyzed to the carboxylic acid and an ammonium salt.[10]

Figure 3: Simplified pathway for acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Synthesis of 5,6-Dichloropicolinic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5,6-dichloro-2-cyanopyridine (1 equiv.) to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

-

Hydrolysis: Heat the mixture to reflux (typically 120-140 °C) and maintain this temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The 5,6-dichloropicolinic acid will precipitate out of the cold aqueous solution.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The purity is often high enough for the next step, but recrystallization from an appropriate solvent like ethanol/water can be performed if necessary.

Part 2: Esterification of 5,6-Dichloropicolinic Acid

The final step in the synthesis is the esterification of 5,6-dichloropicolinic acid with methanol. Two highly effective and commonly used methods are presented here for comparison: the classic Fischer Esterification and a two-step approach via an acyl chloride intermediate.

Method A: Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[11] To drive the reaction towards the ester product, it is common to use a large excess of the alcohol (which can also serve as the solvent) or to remove the water that is formed as a byproduct.[2]

Mechanism of Fischer Esterification

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄).[12][13] This protonation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers follows, leading to the formation of water as a good leaving group. Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product.[14][15]

Figure 4: Key stages in the Fischer esterification mechanism.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Suspend 5,6-dichloropicolinic acid (1 equiv.) in a large excess of methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equiv.) to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Then, wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Method B: Esterification via Acyl Chloride

This method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂).[16] The acyl chloride is then reacted with methanol to form the ester. This is a non-equilibrium reaction that often proceeds faster and with higher yields than Fischer esterification.[17]

Mechanism of Acyl Chloride Formation and Esterification

The hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride, displacing a chloride ion.[18] The resulting intermediate collapses, releasing sulfur dioxide and a chloride ion, and forming a protonated acyl chloride. The chloride ion then deprotonates the intermediate to yield the acyl chloride.[16] The highly electrophilic acyl chloride readily reacts with methanol in a nucleophilic acyl substitution reaction to produce the methyl ester and HCl.[17]

Figure 5: Two-step esterification via an acyl chloride intermediate.

Experimental Protocol: Acyl Chloride Method

-

Acyl Chloride Formation: In a flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 5,6-dichloropicolinic acid (1 equiv.) in a suitable solvent like toluene or use neat thionyl chloride. Add thionyl chloride (2-3 equiv.) and a catalytic amount of DMF. Heat the mixture to reflux (around 80 °C) for 1-2 hours.

-

Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporation with toluene is effective).

-

Esterification: Carefully add methanol to the crude acyl chloride at 0 °C. The reaction is often exothermic. Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction by carefully adding it to ice water. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified as described in Method A.

Comparative Analysis of Esterification Methods

| Feature | Fischer Esterification | Acyl Chloride Method |

| Reagents | Carboxylic acid, Methanol, H₂SO₄ (cat.) | Carboxylic acid, SOCl₂, Methanol |

| Reaction Type | Equilibrium | Non-equilibrium |

| Conditions | Reflux in excess methanol (4-12 h) | Reflux with SOCl₂ (1-2 h), then reaction with methanol (1-2 h) |

| Typical Yield | Good to Very Good (can be >90% with excess alcohol)[2] | Very Good to Excellent |

| Advantages | Atom-economical, uses a cheap catalyst. | Faster reaction times, generally higher yields, irreversible. |

| Disadvantages | Reversible reaction requires driving the equilibrium, longer reaction times. | Uses a corrosive and hazardous reagent (SOCl₂), generates HCl and SO₂ byproducts. |

Conclusion

The synthesis of this compound is a multi-step process that relies on the successful execution of several fundamental organic transformations. The pathway involving a Sandmeyer cyanation followed by nitrile hydrolysis provides a reliable route to the key 5,6-dichloropicolinic acid intermediate. For the final esterification step, both the Fischer method and the acyl chloride route are viable options. The choice between them will depend on factors such as the desired reaction time, scale, and tolerance for hazardous reagents. The Fischer esterification is often preferred for its simplicity and cost-effectiveness on a large scale, while the acyl chloride method offers a faster and often higher-yielding alternative for laboratory-scale synthesis.

References

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

- Otera, J. (2003).

- Master Organic Chemistry. (2022).

- Chemistry LibreTexts. (2023).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

- Chemistry LibreTexts. (2019). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. [Link]

- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792. [Link]

- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277. [Link]

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

- Hanson, P., Rowell, S. C., Taylor, A. B., et al. (2004). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, (5), 878-886. [Link]

- ResearchGate. (2010). Sandmeyer reactions. Part 6.

- US Patent 3,985,759. (1976). Process for preparing 2-amino-5-chloropyridine.

- CN106432069A. (2017).

- ResearchGate. (2014). Synthesis of 3, 6-dichloropicolinic acid. [Link]

- Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]

- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. [Link]

- Pearson+. (2024). The mechanism for acidic hydrolysis of a nitrile resembles the ba.... [Link]

- US Patent 3,985,759. (1976). Process for preparing 2-amino-5-chloropyridine.

- Wikipedia. (n.d.).

- Fischer Esterification. (n.d.).

- Organic-Reaction.com. (n.d.). Acid to Ester - Common Conditions. [Link]

- Organic-Reaction.com. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

- Pearson+. (2024). The mechanism for acidic hydrolysis of a nitrile resembles the ba.... [Link]

- US Patent 5,204,478. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245-3251. [Link]

- Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Monatshefte für Chemie - Chemical Monthly, 148(12), 2155-2160. [Link]

- CN102675196A. (2012). Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.

- Khan, I., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 12(45), 29285-29311. [Link]

- US Patent 5,204,478. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245-3251. [Link]

Sources

- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. researchgate.net [researchgate.net]

- 5. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+ [pearson.com]

- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 12. Fischer Esterification [organic-chemistry.org]

- 13. byjus.com [byjus.com]

- 14. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl 5,6-dichloropicolinate

Abstract

Methyl 5,6-dichloropicolinate is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its strategic placement of chlorine atoms and a reactive ester functional group makes it a valuable building block, particularly in the agrochemical and pharmaceutical industries. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, in-depth spectroscopic analysis, and an exploration of its reactivity and applications. The content is structured to deliver not just data, but actionable insights into the causality behind its chemical behavior and synthetic utility, empowering researchers to effectively integrate this compound into their development workflows.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named methyl 5,6-dichloropyridine-2-carboxylate, is a solid organic compound at room temperature. The dichloro-substitution on the pyridine ring significantly influences its electronic properties and reactivity, making it a versatile precursor for further chemical modifications.

Identifiers and Structure

-

IUPAC Name: methyl 5,6-dichloropyridine-2-carboxylate[1]

-

Molecular Weight: 206.03 g/mol [2]

-

Canonical SMILES: COC(=O)C1=NC(Cl)=C(Cl)C=C1

-

InChI Key: HVVBBQRGDOCRCA-UHFFFAOYSA-N

Physicochemical Data

Experimental data on physical properties such as melting and boiling points are not extensively reported in publicly accessible literature. The data presented below is primarily based on computational models, providing a reliable estimation for experimental planning.

| Property | Value | Source |

| Molecular Weight | 206.03 g/mol | [2] |

| XLogP3 | 2.6 | PubChem[5] |

| Hydrogen Bond Donors | 0 | PubChem[5] |

| Hydrogen Bond Acceptors | 3 | PubChem[5] |

| Topological Polar Surface Area | 39.2 Ų | PubChem[5] |

| Storage Temperature | 2-8 °C, Inert atmosphere | [4][6] |

Synthesis and Purification

The synthesis of this compound is most effectively approached via a two-step process: the preparation of the parent carboxylic acid followed by its esterification. This methodology allows for high purity of the intermediate acid, which directly translates to a higher quality final product.

Synthesis Pathway Overview

The logical and field-proven pathway involves the reductive dechlorination of a readily available tetrachloro-substituted precursor to form 5,6-Dichloropicolinic Acid, which is then subjected to standard esterification conditions.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol synthesizes insights from established methods for the synthesis of halogenated picolinic acids and their subsequent esterification.

Part A: Synthesis of 5,6-Dichloropicolinic Acid

The precursor, 5,6-Dichloropicolinic acid, can be synthesized via selective electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid. This method is favored for its high yield and purity.

-

Rationale: Electrochemical methods offer high selectivity and avoid the use of harsh chemical reductants like hydrazine, which present significant handling and disposal challenges. Controlling the pH is critical for achieving selective dechlorination at the 3- and 4-positions.

-

Step-by-Step Methodology:

-

Setup: An undivided electrolytic cell with a silver cathode is prepared.

-

Electrolyte Preparation: 3,4,5,6-tetrachloropicolinic acid is dissolved in an alkaline aqueous solution (e.g., NaOH or KOH solution) to an initial pH of 8.5-11.

-

First Electrolysis: A constant current is applied. The reaction temperature is maintained, potentially up to 80°C, to improve the solubility of the reactant. This first stage primarily yields trichloropicolinic acid intermediates.

-

pH Adjustment: The pH of the solution is then raised to between 13 and 13.5.

-

Second Electrolysis: The electrolysis is continued to facilitate the final dechlorination step to the desired 3,6-dichloropicolinic acid.

-

Work-up: Upon completion, the reaction mixture is cooled. The aqueous solution is carefully acidified with concentrated HCl to a pH of ~1-2, causing the 5,6-Dichloropicolinic acid to precipitate.

-

Isolation: The resulting solid is collected by vacuum filtration, washed with cold deionized water to remove inorganic salts, and dried under vacuum. Purity can be assessed by HPLC and melting point analysis.

-

Part B: Esterification to this compound

A robust method for esterification involves conversion to the acyl chloride followed by reaction with methanol. This avoids equilibrium limitations of direct acid-catalyzed esterification.

-

Rationale: The conversion of the carboxylic acid to its acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, ensuring a rapid and complete reaction with the alcohol (methanol). The use of a base like pyridine or triethylamine neutralizes the HCl generated, preventing side reactions.

-

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).

-

Acyl Chloride Formation: 5,6-Dichloropicolinic acid (1.0 eq) is suspended in an anhydrous solvent like dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) is added. Thionyl chloride (SOCl₂, ~1.5 eq) is added dropwise via the dropping funnel at 0°C.

-

Reaction: The mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours until gas evolution ceases and the solution becomes clear. The progress can be monitored by the disappearance of the starting acid (e.g., by TLC).

-

Solvent Removal: Excess thionyl chloride and the solvent are removed under reduced pressure.

-

Esterification: The crude acyl chloride is re-dissolved in anhydrous DCM. The solution is cooled to 0°C, and anhydrous methanol (CH₃OH, ~2.0 eq) is added dropwise.

-

Work-up: The reaction is stirred at room temperature for 1-3 hours. It is then quenched by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, 500 MHz, CDCl₃):

-

δ ~ 8.0-8.2 ppm (d, 1H): This signal is assigned to the proton at the C4 position (H-4). It appears as a doublet due to coupling with H-3. Its downfield shift is attributed to the anisotropic effect of the pyridine ring and the deshielding effect of the adjacent chlorine atom.

-

δ ~ 7.7-7.9 ppm (d, 1H): This signal corresponds to the proton at the C3 position (H-3). It is also a doublet due to coupling with H-4. It is upfield relative to H-4 because it is further from the electron-withdrawing chlorine at C-5.

-

δ ~ 4.0 ppm (s, 3H): This sharp singlet is characteristic of the methyl ester (–OCH₃) protons. The absence of adjacent protons results in a singlet multiplicity. Its chemical shift is typical for methyl esters.

-

-

¹³C NMR (Predicted, 125 MHz, CDCl₃):

-

δ ~ 164-166 ppm: Carbonyl carbon (C=O) of the ester. This is the most downfield signal, as expected for a carbonyl carbon.

-

δ ~ 150-152 ppm: C2 carbon, attached to both the nitrogen and the ester group.

-

δ ~ 148-150 ppm: C6 carbon, attached to nitrogen and chlorine.

-

δ ~ 140-142 ppm: C5 carbon, attached to chlorine.

-

δ ~ 139-141 ppm: C4 carbon, attached to hydrogen.

-

δ ~ 125-127 ppm: C3 carbon, attached to hydrogen.

-

δ ~ 53-55 ppm: Methyl carbon (–OCH₃) of the ester.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Appearance |

| 3100-3000 | C-H Stretch | Aromatic C-H | Weak to medium |

| 2990-2950 | C-H Stretch | Methyl (–OCH₃) | Weak to medium |

| 1750-1730 | C=O Stretch | Ester Carbonyl | Strong, sharp |

| 1600-1550 | C=C & C=N Stretch | Pyridine Ring | Medium, multiple bands |

| 1300-1200 | C-O Stretch | Ester (C-O-C) | Strong |

| 850-750 | C-Cl Stretch | Aryl Halide | Medium to strong |

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry would be expected to show a distinct molecular ion peak and a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster would be expected around m/z 205, 207, and 209. The characteristic 9:6:1 intensity ratio of this cluster is a definitive indicator of the presence of two chlorine atoms (due to ³⁵Cl and ³⁷Cl isotopes).

-

Key Fragmentation Pathways:

-

Loss of Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond results in a major fragment ion at m/z ~174 (and its isotopic variants), corresponding to the [M-31]⁺ acylium ion. This is a very common and diagnostically significant fragmentation for methyl esters.[7][8]

-

Loss of Carbomethoxy Group (•COOCH₃): Cleavage of the C-C bond between the ring and the ester group would lead to a fragment at m/z ~146 (and its isotopic variants), corresponding to the dichloropyridinyl cation [M-59]⁺.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SₙAr), and the ester can undergo hydrolysis or transesterification.

Core Reactivity

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms, particularly the one at the C6 position (ortho to the ring nitrogen), are activated towards displacement by nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the formation of a stable Meisenheimer-type intermediate, lowering the activation energy for substitution. This allows for the introduction of various functionalities, such as amines, alkoxides, or thiols.

-

Cross-Coupling Reactions: The C-Cl bonds can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This is a powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds, enabling the construction of highly complex molecular scaffolds.

-

Ester Hydrolysis: Under basic (e.g., NaOH, KOH) or acidic (e.g., HCl, H₂SO₄) conditions, the methyl ester can be hydrolyzed back to the parent 5,6-Dichloropicolinic acid. This is often a necessary step in multi-step syntheses where the ester serves as a protecting group for the carboxylic acid.

Field-Proven Applications in Agrochemicals

The dichloropicolinate scaffold is integral to the structure of several herbicides. The parent acid of the title compound, 5,6-Dichloropicolinic acid, exhibits herbicidal properties by acting as a plant growth regulator.[9] this compound serves as a key intermediate for building more complex and potent active ingredients.

A highly relevant application is its use in Suzuki coupling reactions to synthesize advanced herbicidal compounds. For example, structurally similar picolinates like methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate are reacted with substituted phenylboronic acids in the presence of a palladium catalyst.[10] This reaction selectively replaces a chlorine atom with a substituted aryl group, a common strategy for developing new herbicidal molecules. This demonstrates the industrial relevance and synthetic potential of this compound for creating novel crop protection agents.

Potential in Pharmaceutical Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize the this compound core via SₙAr and cross-coupling reactions makes it an attractive starting point for generating libraries of novel compounds for drug discovery screening. The chlorine atoms provide two distinct handles for chemical modification, allowing for the systematic exploration of the chemical space around the picolinate core to optimize biological activity and pharmacokinetic properties.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good laboratory practices.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

GHS Pictogram: GHS07 (Exclamation Mark)[2]

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended by suppliers.[4][6]

-

Conclusion

This compound is a high-value synthetic intermediate with significant potential in the agrochemical and pharmaceutical sectors. Its well-defined reactivity, centered on the strategic functionalization of its C-Cl bonds and modification of its ester group, allows for the efficient construction of complex molecular architectures. While detailed experimental data on its physical and spectroscopic properties are sparse, reliable predictions based on analogous structures provide a solid foundation for its use in research and development. This guide has provided the necessary technical information and procedural insights to enable scientists to confidently synthesize, characterize, and utilize this versatile chemical building block in their innovation pipelines.

References

- LabSolu. (n.d.). This compound.

- Chemsigma. (n.d.). This compound [1214375-24-2].

- Chiralen. (n.d.). This compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Smolecule. (2023, August 15). Buy 5,6-Dichloropicolinic acid | 88912-24-7.

- BLD Pharm. (n.d.). 1214375-24-2|this compound.

- Epp, J. B., et al. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. U.S.

- Chem-Impex. (n.d.). 4-Picolinic acid ethyl ester.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Wilmshurst, J. K., & Bernstein, H. J. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing.

- Chen, J., et al. (2010). An electrolytic synthesis method of 3,6-dichloropicolinic acid.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Jack Westin. (n.d.). Infrared Region - Molecular Structure And Absorption Spectra.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 3. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. This compound | C7H5Cl2NO2 | CID 17954227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN103987252A - Pesticide preparation and process for producing the same - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 5,6-dichloropicolinate: Synthesis, Reactivity, and Applications in Drug Discovery

CAS Number: 1214375-24-2

Introduction

Methyl 5,6-dichloropicolinate is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug development.[1][2][3] Its unique electronic properties, conferred by the presence of two chlorine atoms and an electron-withdrawing methyl ester group on the pyridine ring, render it a versatile intermediate for the synthesis of complex molecular architectures.[4][5] The strategic positioning of the chloro substituents makes them amenable to selective functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities. This guide provides a comprehensive overview of the synthesis, key chemical properties, reactivity, and applications of this compound, with a focus on its utility for researchers and professionals in the pharmaceutical sciences.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1214375-24-2 | [1][2] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point (Predicted) | 294.7 ± 35.0 °C | [2] |

| Density (Predicted) | 1.426 ± 0.06 g/cm³ | [2] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |

Spectroscopic Data:

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR analysis is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons provide information about their positions on the pyridine ring.

-

¹³C NMR will display characteristic peaks for the carbonyl carbon of the ester, the carbons of the pyridine ring (with those bonded to chlorine showing distinct shifts), and the methyl carbon of the ester.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), as well as vibrations associated with the C-Cl bonds and the aromatic pyridine ring.[6]

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns resulting from the loss of the methyl ester group or chlorine atoms.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the parent carboxylic acid, 5,6-dichloropicolinic acid, followed by its esterification.

Step 1: Synthesis of 5,6-Dichloropicolinic Acid

Several routes to dichlorinated picolinic acids have been reported in the literature, often starting from readily available pyridine derivatives.[7][8] A common strategy involves the chlorination of a suitable picolinic acid precursor. The precise conditions, including the chlorinating agent and reaction temperature, are critical to achieving the desired regioselectivity.

Step 2: Esterification of 5,6-Dichloropicolinic Acid

The conversion of 5,6-dichloropicolinic acid to its methyl ester can be accomplished using standard esterification methods. A widely employed and effective method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[9]

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5,6-dichloropicolinic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.[10]

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the two chlorine substituents. This makes the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

The chlorine atoms at the 5- and 6-positions are susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile. Generally, the 6-position is more activated towards nucleophilic attack due to the adjacent nitrogen atom, which can stabilize the Meisenheimer intermediate formed during the reaction.

Caption: Generalized mechanism of nucleophilic aromatic substitution on this compound.

Applications in Drug Development

The ability to selectively introduce functional groups onto the pyridine core makes this compound a highly sought-after intermediate in the synthesis of pharmaceutically active compounds.[3][11] The picolinate moiety is a common scaffold in a variety of drugs, and the presence of the chloro substituents provides synthetic handles for the construction of more complex molecules. For instance, this intermediate can be utilized in the synthesis of novel kinase inhibitors, anti-inflammatory agents, and compounds targeting other biological pathways. The introduction of a methyl group can also modulate the physicochemical and pharmacokinetic properties of a drug candidate.[12]

Analytical Quality Control

Ensuring the purity and identity of this compound is crucial for its successful application in synthesis. A robust quality control protocol should include a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) Protocol:

A reverse-phase HPLC method is suitable for assessing the purity of this compound.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is typically effective. The gradient can be optimized to achieve good separation of the main compound from any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Quantification: Purity can be determined by calculating the area percentage of the main peak relative to the total peak area.

This method allows for the sensitive detection of impurities and can be adapted for in-process control during synthesis.[13][14][15]

Safety and Handling

As with all halogenated organic compounds, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16][17][18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of accidental exposure, it is crucial to seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the controlled introduction of molecular diversity. A comprehensive understanding of its synthesis, properties, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.

- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Royal Society of Chemistry. [Link]

- Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. [Link]

- Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).

- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.

- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]

- Pyridine Safety Data Sheet. University of Washington. [Link]

- Pyridine Safety D

- Pyridine for Synthesis Safety D

- Methyl 5,6-dichloropicolin

- Process for the preparation of 4,5,6-trichloropicolinic acid.

- Special Issue: Advances in the Synthesis of Biologically Important Intermedi

- Preparation of 3,6-dichloropicolinic acid.

- Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

- Phthalate Esters in Different Types of Cosmetic Products: A Five-Year Quality Control Survey. MDPI. [Link]

- Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM).

- Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C.

- Ester synthesis by esterific

- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

- Synthesis of methyl 5,6-diaminonicotin

- Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[20][21][22]triazolo[3,4-b][9][20][22]thiadiazine-7-.

- HPLC-DAD-ESI/MSn analysis of phenolic compounds for quality control of Grindelia robusta Nutt. and bioactivities.

- Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples.

- Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.

- HPLC/UV/MS method application for the separation of obeticholic acid and its related compounds in development process and quality control. PubMed. [Link]

- NMR Spectra. The Royal Society of Chemistry. [Link]

Sources

- 1. This compound | C7H5Cl2NO2 | CID 17954227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1214375-24-2 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. irl.umsl.edu [irl.umsl.edu]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. HPLC/UV/MS method application for the separation of obeticholic acid and its related compounds in development process and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to the Molecular Structure of Methyl 5,6-dichloropicolinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 5,6-dichloropicolinate, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its structural elucidation, synthesis, and key physicochemical properties, offering field-proven insights and detailed experimental rationales.

Introduction

This compound, with the IUPAC name methyl 5,6-dichloropyridine-2-carboxylate, is a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its dichlorinated pyridine core offers multiple sites for further functionalization, making it a versatile intermediate. Understanding its molecular structure and properties is paramount for its effective utilization in research and development.

Chemical Identity and Properties

A summary of the key identifiers and computed properties for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1214375-24-2 | [2][3] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2] |

| Molecular Weight | 206.03 g/mol | [1][2] |

| IUPAC Name | methyl 5,6-dichloropyridine-2-carboxylate | [2] |

| Synonyms | 2-Pyridinecarboxylic acid, 5,6-dichloro-, methyl ester | [2] |

| Computed XLogP3 | 2.3 | [2] |

| Topological Polar Surface Area | 39.2 Ų | [2] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be logically approached in two primary stages: the formation of the precursor acid, 5,6-dichloropicolinic acid, followed by its esterification.

Part 1: Synthesis of 5,6-Dichloropicolinic Acid

A common and effective method for the synthesis of chlorinated picolinic acids involves the hydrolysis of a corresponding trichloromethylpyridine derivative. In this case, 2,3-dichloro-5-(trichloromethyl)pyridine serves as a suitable starting material.

Reaction Causality: The trichloromethyl group is susceptible to hydrolysis under acidic or basic conditions, converting it to a carboxylic acid. This transformation is a robust and well-established method in pyridine chemistry.

Experimental Protocol: Hydrolysis of 2,3-dichloro-5-(trichloromethyl)pyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Acidic Hydrolysis: Add a solution of concentrated sulfuric acid.

-

Heating: Heat the mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Precipitation and Isolation: The acidic solution is then neutralized with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 3-4. The precipitated 5,6-dichloropicolinic acid is collected by vacuum filtration.

-

Purification: The crude acid is washed with cold water and can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Part 2: Esterification to this compound

The final step in the synthesis is the conversion of the carboxylic acid to its methyl ester. The Fischer esterification is a classic and widely used method for this purpose.

Reaction Causality: This acid-catalyzed reaction involves the nucleophilic attack of the alcohol (methanol) on the protonated carbonyl carbon of the carboxylic acid. The use of an excess of the alcohol and a strong acid catalyst, such as sulfuric acid, drives the equilibrium towards the formation of the ester.[4]

Experimental Protocol: Fischer Esterification of 5,6-Dichloropicolinic Acid

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 5,6-dichloropicolinic acid in a large excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by TLC.

-

Solvent Removal: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple.

-

Aromatic Protons: Two doublets are anticipated in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 3-position and the proton at the 4-position will show coupling to each other.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl ester group will be observed, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet at a characteristic downfield shift, typically in the range of 160-170 ppm.

-

Aromatic Carbons: The pyridine ring will exhibit five distinct signals for the carbon atoms. The carbons bearing the chlorine atoms will be shifted downfield.

-

Methyl Carbon: The methyl carbon of the ester group will appear as a singlet at a characteristic upfield shift, typically around 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in an aromatic ester.

-

C-O Stretch: An absorption band corresponding to the C-O stretching of the ester group will be observed in the 1250-1300 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (206.03 g/mol ). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) and the loss of the entire ester group (-COOCH₃).

Applications in Research and Development

This compound is a key intermediate in the synthesis of various biologically active compounds. Its utility stems from the reactivity of the chlorinated pyridine ring, which can undergo nucleophilic substitution reactions, and the ester functionality, which can be hydrolyzed or otherwise modified. It serves as a foundational scaffold for the development of novel herbicides, fungicides, and pharmaceutical agents.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of this compound. The outlined synthetic pathway, based on established chemical principles, offers a reliable method for its preparation. The predicted spectroscopic data provides a framework for its structural confirmation. As a versatile chemical intermediate, this compound holds significant potential for the development of new and innovative products in the fields of agriculture and medicine. Further research into its applications is warranted and is expected to yield valuable discoveries.

References

- PubChem.

- Google Patents. Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.

- Chemistry Steps.

Sources

An In-Depth Technical Guide to Methyl 5,6-dichloropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry, the strategic manipulation of heterocyclic scaffolds is paramount to the discovery and development of novel agrochemicals and pharmaceuticals. Among these, pyridine derivatives hold a position of prominence due to their versatile reactivity and prevalence in biologically active molecules. This guide focuses on a key building block: Methyl 5,6-dichloropyridine-2-carboxylate. As a senior application scientist, my objective is to provide not just a compilation of data, but a synthesized understanding of this molecule's properties, synthesis, and applications, grounded in both theoretical principles and practical, field-proven insights. The IUPAC name for this compound is methyl 5,6-dichloropyridine-2-carboxylate .[1] This document is structured to empower researchers to confidently and efficiently utilize this valuable intermediate in their synthetic endeavors.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. Here, we delineate the key physicochemical parameters of methyl 5,6-dichloropyridine-2-carboxylate and discuss the spectroscopic techniques essential for its structural confirmation.

Core Molecular Data

| Property | Value | Source |

| IUPAC Name | methyl 5,6-dichloropyridine-2-carboxylate | [1] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [2] |

| CAS Number | 1214375-24-2 | [1] |

| Appearance | White to light yellow solid | [2] |

Spectroscopic Signature for Structural Verification

In any synthetic workflow, unambiguous structural confirmation is non-negotiable. The following sections detail the expected spectroscopic data for methyl 5,6-dichloropyridine-2-carboxylate, providing a benchmark for researchers to validate the identity and purity of their synthesized material.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. A singlet integrating to three protons will be observed in the upfield region, characteristic of the methyl ester group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylate group.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon of the ester will appear in the downfield region (typically 160-180 ppm). The five carbons of the pyridine ring will have characteristic shifts, with those bonded to chlorine atoms showing significant downfield shifts. The methyl carbon of the ester will be found in the upfield region (around 50-60 ppm).

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the range of 1720-1740 cm⁻¹. Other significant peaks will include C-Cl stretching vibrations and C=C and C=N stretching vibrations of the pyridine ring.

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in a rough 9:6:1 ratio) will be a key diagnostic feature.[3] Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[4][5]

Synthesis of Methyl 5,6-dichloropyridine-2-carboxylate: A Validated Protocol

The most direct and common route to methyl 5,6-dichloropyridine-2-carboxylate is the esterification of its corresponding carboxylic acid, 5,6-dichloropicolinic acid. This section provides a detailed, self-validating experimental protocol.

Reaction Principle: Fischer-Speier Esterification

The synthesis is based on the acid-catalyzed Fischer-Speier esterification, a robust and widely used method for converting carboxylic acids to esters using an excess of the alcohol in the presence of a strong acid catalyst. The causality behind this choice lies in its efficiency, use of readily available reagents, and straightforward work-up procedure.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of methyl 5,6-dichloropyridine-2-carboxylate.

Detailed Step-by-Step Methodology

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5,6-dichloropicolinic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the suspension. The addition is exothermic and should be done with caution.

-

Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicate reaction progression.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford methyl 5,6-dichloropyridine-2-carboxylate as a solid.

Applications in Agrochemical and Pharmaceutical Synthesis

Methyl 5,6-dichloropyridine-2-carboxylate is a valuable intermediate primarily due to the differential reactivity of its functional groups. The ester can be hydrolyzed or converted to other derivatives, while the chloro-substituents can participate in nucleophilic aromatic substitution reactions. This dual functionality makes it a strategic precursor in the synthesis of complex molecules.

Agrochemicals

Derivatives of dichloropicolinic acid are known to possess herbicidal properties.[6][7][8] For instance, 3,6-dichloropicolinic acid is a known herbicide.[9] The 5,6-dichloro isomer serves as a scaffold for the development of new plant growth regulators and herbicides. The ester functionality of methyl 5,6-dichloropyridine-2-carboxylate allows for the introduction of various side chains, enabling the fine-tuning of herbicidal activity and selectivity. Recent studies have explored the synthesis of novel picolinic acid-based herbicides, highlighting the importance of this structural motif in agrochemical research.[10]

Pharmaceuticals

In the pharmaceutical arena, the dichloropyridine core is a key component in a range of therapeutic agents.[2] The ability to selectively substitute the chlorine atoms allows for the introduction of various pharmacophores, leading to the synthesis of compounds with potential biological activities. While specific drugs directly synthesized from methyl 5,6-dichloropyridine-2-carboxylate are not extensively documented in publicly available literature, its structural similarity to other key pharmaceutical intermediates suggests its potential in the synthesis of kinase inhibitors, anti-inflammatory agents, and other targeted therapies. The development of novel compounds containing the dichlorophenyl moiety continues to be an active area of research.[11]

Key Reactions and Mechanistic Considerations

The utility of methyl 5,6-dichloropyridine-2-carboxylate as a synthetic intermediate is defined by its reactivity. Understanding the mechanistic principles behind its key transformations is crucial for predicting reaction outcomes and optimizing conditions.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the chlorine atoms towards nucleophilic aromatic substitution. This allows for the displacement of one or both chlorine atoms by a variety of nucleophiles, such as amines, thiols, and alkoxides, providing a pathway to a diverse range of substituted pyridine derivatives.

Hydrolysis of the Ester

The methyl ester can be readily hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions.[12] This is a critical transformation as the carboxylic acid can then be converted to other functional groups, such as amides or more complex esters, expanding the synthetic utility of the scaffold.

Conclusion

Methyl 5,6-dichloropyridine-2-carboxylate is a versatile and valuable building block for the synthesis of novel compounds in the agrochemical and pharmaceutical industries. Its well-defined structure and predictable reactivity make it an attractive starting material for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, a validated synthetic protocol, and an exploration of its applications. By leveraging the information presented herein, researchers can effectively incorporate this key intermediate into their synthetic strategies, accelerating the pace of discovery and innovation.

References

- MySkinRecipes. 5,6-Dichloropicolinic acid.

- Bovey, R. W., & Meyer, R. E. (2017, June 12). Effects of 2,4,5-T, Triclopyr, and 3,6-Dichloropicolinic Acid on Crop Seedlings. Weed Science, 29(3), 256-261.

- Wang, C., et al. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.

- Chemguide. mass spectra - fragmentation patterns.

- LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- PubChem. Methyl 5,6-dichloropicolinate.

- ResearchGate. Synthesis of 3, 6-dichloropicolinic acid.

- ResearchGate. Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of....

- Google Patents. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.

- Organic Chemistry Portal. Ester synthesis by esterification.

- Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX.

- University of Johannesburg. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties.

- ResearchGate. (PDF) Esterification of Sebacic Acid in Near-Critical and Supercritical Methanol.

- PubMed. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent....

- JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

- Academax. research for the process of esterifying 2,6-naphthalene dicarboxylic acid by methanol.

- Oregon State University. 13 C NMR Chemical Shifts.

- LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra.

- Organic Chemistry Portal. Yamaguchi Esterification.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- PubMed. Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate.

- ResearchGate. (PDF) Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst.

- Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[6][7][8]triazolo[3,4-b][2][6][8]thiadiazine-7-carboxylic acid and its salts. * Zaporozhye Medical Journal, 25*(2), 1-8.

Sources

- 1. This compound | C7H5Cl2NO2 | CID 17954227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buy 5,6-Dichloropicolinic acid | 88912-24-7 [smolecule.com]

- 7. 5,6-Dichloropicolinic acid [myskinrecipes.com]

- 8. Effects of 2,4,5-T, Triclopyr, and 3,6-Dichloropicolinic Acid on Crop Seedlings | Weed Science | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

"Methyl 5,6-dichloropicolinate" solubility profile

An In-Depth Technical Guide to the Solubility Profile of Methyl 5,6-dichloropicolinate

Abstract

This compound is a halogenated pyridine derivative, a class of compounds that serve as crucial intermediates in the synthesis of agrochemicals and pharmaceuticals.[1] A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its effective application in drug discovery, formulation development, and chemical synthesis, influencing everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound. It moves beyond simple data reporting to explain the underlying physicochemical principles that govern its solubility. We present authoritative, step-by-step protocols for determining aqueous and organic solubility, grounded in internationally recognized standards from the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP). This document is intended for researchers, chemists, and drug development professionals seeking a robust and scientifically sound approach to solubility assessment.

Physicochemical Characterization

Before any experimental work, a baseline understanding of the molecule's properties is essential. These characteristics provide the basis for predicting its behavior in various solvent systems. This compound is a solid at room temperature with the following key identifiers and computed properties.[1][2]

| Property | Value | Source |

| IUPAC Name | methyl 5,6-dichloropyridine-2-carboxylate | PubChem[2] |

| CAS Number | 1214375-24-2 | ChemicalBook[3] |

| Molecular Formula | C₇H₅Cl₂NO₂ | PubChem[2] |

| Molecular Weight | 206.02 g/mol | PubChem[2] |

| Computed XLogP3 | 2.2 | PubChem[2] |

| Appearance | White to light yellow solid | Chem-Impex[1] |

Structure:

Source: PubChem CID 17954227[2]

Expert Interpretation: The molecule's structure is defined by a pyridine ring, a core feature in many bioactive compounds.[4] However, the presence of two electron-withdrawing chlorine atoms and a methyl ester group significantly modifies its properties. The computed XLogP3 value of 2.2 indicates a preference for a lipophilic (octanol) environment over a hydrophilic (water) one, strongly suggesting that low aqueous solubility is to be expected.

Predictive Solubility Analysis: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is fundamental to predicting solubility.[5] It dictates that substances with similar polarities are more likely to be soluble in one another.

-

Aqueous Solubility (Water): Water is a highly polar, protic solvent. The pyridine nitrogen in this compound can act as a hydrogen bond acceptor, but this is counteracted by the hydrophobic nature of the two chlorine atoms and the methyl group. Therefore, its solubility in water is predicted to be very low.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): These solvents cannot donate hydrogen bonds but have polar characteristics. They are expected to be effective at dissolving the compound by interacting with the polar ester and pyridine nitrogen moieties. High solubility is predicted in these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They are expected to be good solvents for this compound, though perhaps slightly less effective than polar aprotic solvents due to the compound's limited hydrogen bond donating capacity.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The molecule possesses significant polarity due to the nitrogen and oxygen atoms. It is unlikely to dissolve well in highly non-polar solvents like hexane.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often effective for compounds with halogen atoms. Good solubility is predicted.

Standardized Methodology for Aqueous Solubility Determination

To ensure data is reliable and comparable across laboratories, a standardized approach is critical. The OECD Test Guideline 105, "Water Solubility," provides the authoritative framework for this measurement.[6][7] The choice between the two primary methods it describes depends on the anticipated solubility range.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H5Cl2NO2 | CID 17954227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1214375-24-2 [amp.chemicalbook.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. oecd.org [oecd.org]

- 7. Water Solubility | Scymaris [scymaris.com]

Navigating the Synthesis Landscape: A Technical Safety Guide to Methyl 5,6-dichloropicolinate

For Researchers, Scientists, and Drug Development Professionals

Methyl 5,6-dichloropicolinate, a halogenated pyridine derivative, serves as a critical building block in the synthesis of novel pharmaceutical and agrochemical compounds. Its unique substitution pattern offers a versatile scaffold for medicinal chemists and process development scientists. However, the same reactivity that makes this compound valuable necessitates a thorough understanding of its hazard profile and a disciplined approach to its handling. This guide, grounded in established safety protocols for chlorinated organic compounds, provides an in-depth analysis of the material's safety data, offering practical, field-proven insights for its safe utilization in a research and development setting.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of its safe handling.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | Methyl 5,6-dichloropyridine-2-carboxylate | [1] |

| CAS Number | 1214375-24-2 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

Hazard Identification and GHS Classification

GHS Pictogram:

Hazard Statements:

-

H302: Harmful if swallowed. [4]

Precautionary Statements - Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]

Precautionary Statements - Response:

-

P301+P317: IF SWALLOWED: Get medical help.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][5]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5]

-